molecular formula C16H13FN4S B2590794 3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 442865-49-8

3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B2590794
M. Wt: 312.37
InChI Key: VCKDMYOKQIPPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” belongs to a class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Characterization

  • Studies have focused on the synthesis and structural characterization of triazolopyrimidines and related compounds. For instance, Lashmanova et al. (2019) discussed the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction, a reaction that highlights the chemical versatility and potential for derivatization of these compounds (Lashmanova et al., 2019).

Antimicrobial Activity

  • Some derivatives have been evaluated for their antimicrobial properties. Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, which showed antibacterial activity against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).

Anticonvulsant Activities

  • The design and synthesis of substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives for evaluating their in vivo anticonvulsant activity highlight the potential therapeutic applications of these compounds. Wang et al. (2015) identified derivatives with significant activity in models used to evaluate anticonvulsant drugs, suggesting a promising area for further pharmaceutical development (Wang et al., 2015).

Antituberculous Activity

  • Research into the synthesis of structural analogs for antituberculous agents, such as those discussed by Titova et al. (2019), contributes to the ongoing search for effective treatments against tuberculosis. These studies emphasize the importance of triazolopyrimidine derivatives in developing new therapeutic agents (Titova et al., 2019).

Antitumor Screening

  • The synthesis and antitumor screening of novel derivatives, as explored by Becan and Wagner (2008), demonstrate the potential of thiazolo[4,5-d]pyrimidin-2-thione derivatives in oncology research. Their work contributes to identifying new compounds with promising antitumor activities (Becan & Wagner, 2008).

properties

IUPAC Name

5-ethyl-12-(4-fluorophenyl)-11-methyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4S/c1-3-12-19-20-15-14-13(10-4-6-11(17)7-5-10)9(2)22-16(14)18-8-21(12)15/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKDMYOKQIPPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=NC3=C2C(=C(S3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.